- N-Carbamylamino alcohols as the precursors of oxazolidinones via nitrosation-deamination reaction, Synlett, 2000, (2), 189-192
Cas no 95530-58-8 ((R)-4-Isopropyloxazolidin-2-one)
95530-58-8 structure
Product Name:(R)-4-Isopropyloxazolidin-2-one
CAS-Nr.:95530-58-8
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00075172
CID:61786
PubChem ID:24860748
Update Time:2024-10-25
(R)-4-Isopropyloxazolidin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-4-Isopropyloxazolidin-2-one
- R-(+)-4-Isopropyl-2-oxazolidinone
- (R)-4-Isopropyl-2-oxazolidinone
- (4R)-(+)-4-ISOPROPYL-2-OXAZOLIDINONE
- (4R)-4-propan-2-yl-1,3-oxazolidin-2-one
- (R)-(+)-4-isopropyl-2-oxazolidinone
- (4R)-4-(1-Methylethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(1-methylethyl)-, (R)- (ZCI)
- (4R)-(+)-4-Isopropyl-2-oxazolidone
- (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-2-oxazolidinone
- (4R)-4-Isopropyloxazolidin-2-one
- 4(R)-(1-methylethyl)-2-oxazolidinone
- NS00126832
- CS-W002320
- SCHEMBL136994
- EN300-7040473
- AKOS015838442
- (R)-4-isopropyl oxazolidinone
- 4-(R) -isopropyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(1-methylethyl)-, (4R)-
- (4R)-4-(2-Propyl)oxazolidin-2-one
- AS-14047
- (R)-(+)-4-Isopropyl-2-oxazolidinone, 99%
- HY-W002320
- DTXSID90348923
- MFCD00075172
- I0572
- (R)-(-)-4-Isopropyl-2-oxazolidinone
- TD8068
- 95530-58-8
- (R)-4-iso-propyloxazolidin-2-one
- (R)-(+) -4-Isopropyl-2-oxazolidinone
-
- MDL: MFCD00075172
- Inchi: 1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
- InChI-Schlüssel: YBUPWRYTXGAWJX-YFKPBYRVSA-N
- Lächelt: C([C@@H]1COC(=O)N1)(C)C
- BRN: 5376658
Berechnete Eigenschaften
- Genaue Masse: 129.07900
- Monoisotopenmasse: 129.078978594g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 122
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 2
- XLogP3: 1.1
- Topologische Polaroberfläche: 38.3Ų
Experimentelle Eigenschaften
- Farbe/Form: Weiße Kristalle
- Dichte: 1.04 g/cm3
- Schmelzpunkt: 69.0 to 74.0 deg-C
- Siedepunkt: 291.1°C at 760 mmHg
- Flammpunkt: 129.9 °C
- Brechungsindex: 1.4300 (estimate)
- Wasserteilungskoeffizient: Auflösung
- PSA: 38.33000
- LogP: 1.07960
- Löslichkeit: Nicht bestimmt
- Sensibilität: Feuchtigkeitsempfindlich
- Spezifische Rotation: -18 º (c=1, ethanol)
- Optische Aktivität: [α]20/D +17°, c = 6 in ethanol
(R)-4-Isopropyloxazolidin-2-one Sicherheitsinformationen
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S22-S24/25
- FLUKA MARKE F CODES:3
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:Sealed in dry,Room Temperature
(R)-4-Isopropyloxazolidin-2-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08963-1g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 97% | 1g |
48.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08963-5g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 97% | 5g |
161.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08963-10g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 97% | 10g |
282.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08963-25g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 97% | 25g |
677.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107589-100g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 100g |
¥1561.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107589-25g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 25g |
¥488.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107589-250mg |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 250mg |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107589-5g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 5g |
¥103.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107589-1g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 1g |
¥30.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018169-1g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 1g |
¥36 | 2024-07-19 |
(R)-4-Isopropyloxazolidin-2-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation of 4-amino-3-hydroxybutyric acid residue-containing peptides as renin inhibitors, European Patent Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Referenz
- On the structure and chiroptical properties of (S)-4-isopropyloxazolidin-2-one, Tetrahedron: Asymmetry, 2008, 19(9), 1068-1077
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
Referenz
- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones, Journal of Organic Chemistry, 2000, 65(15), 4759-4761
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Referenz
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions, Tetrahedron Letters, 2001, 42(20), 3451-3453
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
Referenz
- Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives, 1990, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Toluene
Referenz
- Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolate, Journal of Organic Chemistry, 1987, 52(14), 3168-9
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Toluene
Referenz
- Synthesis of Putative Polyketide Precursors and Intermediates, 2007, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: DMSO-d6 ; 12 h, 0.1 MPa, 150 °C
Referenz
- Preparation of cyclic urethanes by cyclization of amino alcohols and carbon dioxide using anionic fluoro compound catalysts, Japan, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; 24 h, 1 atm, 150 °C
Referenz
- Method for preparation of cyclic urethanes by reaction of amino alcohols with carbon dioxide, Japan, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Diethyl bromomalonate Solvents: Acetonitrile ; 20 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Chemoselective room temperature E1cB N-N cleavage of oxazolidinone hydrazides from enantioselective aldehyde α-hydrazination: synthesis of (+)-1,4-dideoxyallonojirimycin, Organic & Biomolecular Chemistry, 2016, 14(5), 1545-1549
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium borohydride Solvents: Tetrahydrofuran , Water ; 4 - 6 h, 10 - 40 °C; 1 h, 10 - 40 °C; 1 h, reflux; 2 h, 64 - 66 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
Referenz
- Process for preparation of chiral 4-substituted-2-oxazolidinones from chiral amino acids, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; rt → -196 °C; 1 atm, 25 °C; 24 h, 1 atm, 150 °C
Referenz
- Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2, Tetrahedron Letters, 2013, 54(35), 4717-4720
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Referenz
- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Referenz
- An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequence, Journal of Organic Chemistry, 2013, 78(6), 2775-2779
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Catechol , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenyl phosphate Solvents: (Trifluoromethyl)benzene ; 24 h, 0.7 MPa, 140 °C
Referenz
- Method for the preparation of cyclic urethane, Japan, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Benzenemethanethiol, lithium salt (1:1) Solvents: Methanol , Tetrahydrofuran
Referenz
- Practical preparation of chiral 4-substituted 2-oxazolidinones, Chemistry Letters, 1992, (6), 991-4
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Diethyl carbonate ; 145 °C
Referenz
- Synthesis of salicylic acid-based 1,3,4-oxadiazole derivatives coupled with chiral oxazolidinones: novel hybrid heterocycles as antitumor agents, Letters in Drug Design & Discovery, 2014, 11(10), 1133-1142
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
Referenz
- Direct organo-catalytic asymmetric α-amination of aldehydes - a simple approach to optically active α-amino aldehydes, α-amino alcohols, and α-amino acids, Angewandte Chemie, 2002, 41(10), 1790-1793
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Zinc chloride Solvents: Chlorobenzene ; 48 h, reflux
Referenz
- Method for synthesis (R)-4-isopropyl oxazolinyl-2-one as chiral compound and its application in benzaldehyde and benzamide reaction, Baylis-Hillman reaction and allylic alkylation reaction, China, , ,
(R)-4-Isopropyloxazolidin-2-one Raw materials
- L-Valinol
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, methyl ester
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, ethyl ester
- Phenylmethyl N-[(4R)-4-(1-methylethyl)-2-oxo-3-oxazolidinyl]carbamate
- (2R)-2-amino-3-methyl-butanoic acid
- D-Valinol
- N,N'-Carbonyldiimidazole
- Acetylurea
- 2-Oxazolidinone, 3-[(2-methoxy-7,7-dimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4-(1-methylethyl)-, [1S-[1α(S*),2β,4β]]-
(R)-4-Isopropyloxazolidin-2-one Preparation Products
(R)-4-Isopropyloxazolidin-2-one Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one
Bestellnummer:A11150
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 21:09
Preis ($):287.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:95530-58-8)(R)-(+)-4-异丙基-2-恶唑啉酮
Bestellnummer:LE2471906
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:40
Preis ($):discuss personally
Email:18501500038@163.com
(R)-4-Isopropyloxazolidin-2-one Verwandte Literatur
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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- Lösungsmittel und organische Chemikalien Organische Verbindungen Heterocyclische Verbindungen
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